molecular formula C22H22N5O6P B12349504 2'-Deoxyadenosine-5'-O-diphenyl phosphate CAS No. 78098-54-1

2'-Deoxyadenosine-5'-O-diphenyl phosphate

Cat. No.: B12349504
CAS No.: 78098-54-1
M. Wt: 483.4 g/mol
InChI Key: SQSZRWOJFGHBCJ-IPMKNSEASA-N
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Description

2’-Deoxyadenosine-5’-O-diphenyl phosphate is a synthetic nucleotide analog. It is a derivative of 2’-deoxyadenosine, where the 5’-hydroxyl group is esterified with diphenyl phosphate. This compound is primarily used in biochemical research and has applications in the study of DNA synthesis and repair mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxyadenosine-5’-O-diphenyl phosphate typically involves the esterification of 2’-deoxyadenosine with diphenyl phosphorochloridate. The reaction is carried out in an anhydrous solvent such as pyridine or dichloromethane, under controlled temperature conditions to prevent decomposition .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxyadenosine-5’-O-diphenyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2’-Deoxyadenosine-5’-O-diphenyl phosphate has several applications in scientific research:

Mechanism of Action

The compound exerts its effects by mimicking natural nucleotides. It can be incorporated into DNA strands during synthesis, leading to chain termination or other modifications. This property makes it useful in studying DNA polymerase activity and other enzymatic processes involved in DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Deoxyadenosine-5’-O-diphenyl phosphate is unique due to its diphenyl phosphate ester group, which provides distinct chemical properties and reactivity. This makes it particularly useful in specific biochemical applications where other nucleotide analogs may not be suitable .

Properties

CAS No.

78098-54-1

Molecular Formula

C22H22N5O6P

Molecular Weight

483.4 g/mol

IUPAC Name

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl diphenyl phosphate

InChI

InChI=1S/C22H22N5O6P/c23-21-20-22(25-13-24-21)27(14-26-20)19-11-17(28)18(31-19)12-30-34(29,32-15-7-3-1-4-8-15)33-16-9-5-2-6-10-16/h1-10,13-14,17-19,28H,11-12H2,(H2,23,24,25)/t17-,18+,19+/m0/s1

InChI Key

SQSZRWOJFGHBCJ-IPMKNSEASA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(OC4=CC=CC=C4)OC5=CC=CC=C5)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(OC4=CC=CC=C4)OC5=CC=CC=C5)O

Origin of Product

United States

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